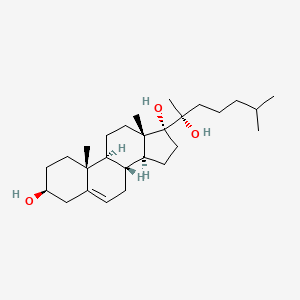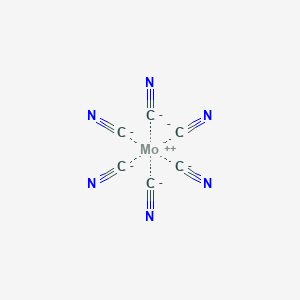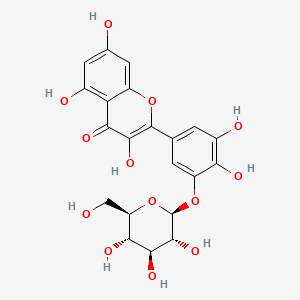![molecular formula C29H25N5O3 B1238458 2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)
2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1-benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Chemical Properties
- A compound closely related to the queried chemical was synthesized and structurally confirmed through various spectral data. This synthesis method could potentially be applied to similar compounds for further research applications (Hayun et al., 2012).
- The crystal structure and synthesis of a similar 1,2-dihydroquinazolin-4(3H)-one ligand were studied, offering insights into the structural attributes that could be relevant for similar compounds (Gudasi et al., 2006).
Synthesis Methods and Environmental Considerations
- An eco-friendly synthesis protocol for similar quinolinone derivatives was developed, which could be relevant for environmentally sustainable production methods (Yadav et al., 2020).
- Research on another quinazolinone derivative provides insights into the ring conformation, which could be crucial for understanding the properties and potential applications of similar compounds (Swamy et al., 2008).
Potential Biological Applications
- A study on similar quinazolinone derivatives revealed significant antibacterial activity, suggesting potential applications in antimicrobial treatments (Osarumwense, 2022).
- Novel quinazolinone derivatives with COX-2 inhibitory activity were synthesized, indicating potential applications in pharmaceuticals and therapeutic research (Hayun et al., 2012).
Applications in Material Science
- Research into the crystal structure of related compounds under different conditions provides valuable information for material science and engineering applications (Lu & He, 2012).
- The study of diuretic and antihypertensive agents involving quinazoline derivatives may lead to developments in the synthesis of new pharmaceutical compounds (Rahman et al., 2014).
Properties
Molecular Formula |
C29H25N5O3 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H25N5O3/c1-36-22-14-12-21(13-15-22)34-28(30-24-8-4-3-7-23(24)29(34)35)19-11-16-27(37-2)20(17-19)18-33-26-10-6-5-9-25(26)31-32-33/h3-17,28,30H,18H2,1-2H3 |
InChI Key |
DPVFHMWNLCQOKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CN5C6=CC=CC=C6N=N5 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CN5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)








![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

